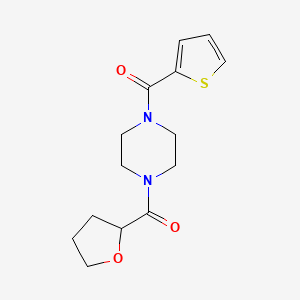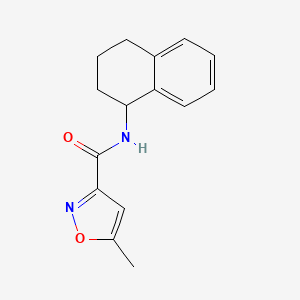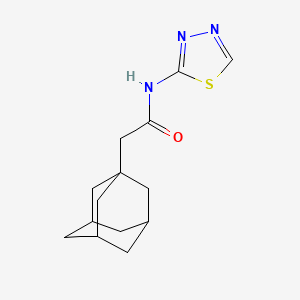![molecular formula C14H20N2O4S B4181877 2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4181877.png)
2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide
Übersicht
Beschreibung
2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is commonly referred to as MSP and is known for its unique properties and potential use in various fields of research. In
Wissenschaftliche Forschungsanwendungen
MSP has been studied extensively for its potential use in scientific research. One of the main applications of MSP is in the field of neuroscience. MSP has been shown to act as an antagonist of the TRPV1 receptor, which is involved in pain sensation and thermoregulation. This makes MSP a potential candidate for the development of new pain medications.
MSP has also been studied for its potential use in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This makes MSP a potential candidate for the development of new cancer therapies.
Wirkmechanismus
The mechanism of action of MSP is not fully understood. However, it is known to act as an antagonist of the TRPV1 receptor. This receptor is involved in pain sensation and thermoregulation. By blocking the TRPV1 receptor, MSP may be able to reduce pain and inflammation.
Biochemical and Physiological Effects:
MSP has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce pain and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MSP is its potential use in the development of new pain medications and cancer therapies. MSP is a relatively simple compound to synthesize and can be easily obtained in a laboratory setting.
However, there are also limitations to the use of MSP in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. This makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several future directions for the study of MSP. One potential direction is the development of new pain medications and cancer therapies based on the compound. Another potential direction is the study of its mechanism of action and how it can be used to treat other diseases.
Conclusion:
In conclusion, MSP is a chemical compound that has been extensively studied for its potential use in scientific research. The compound has a range of potential applications, including the development of new pain medications and cancer therapies. While there are limitations to the use of MSP in lab experiments, its unique properties make it a promising candidate for further study.
Eigenschaften
IUPAC Name |
2-methyl-N-(4-morpholin-4-ylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-11(2)14(17)15-12-3-5-13(6-4-12)21(18,19)16-7-9-20-10-8-16/h3-6,11H,7-10H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBPWINENQOBGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4181800.png)
![N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-pyrazinecarboxamide](/img/structure/B4181811.png)


![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]cyclobutanecarboxamide](/img/structure/B4181828.png)


![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzenesulfonamide hydrochloride](/img/structure/B4181846.png)
![methyl 4,5-dimethoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoate](/img/structure/B4181850.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-phenylpropanamide](/img/structure/B4181859.png)
![1-(3-fluorobenzyl)-4-[2-(4-nitrophenoxy)propanoyl]piperazine](/img/structure/B4181865.png)
![N-[3-(4-morpholinylcarbonyl)-2-thienyl]cyclohexanecarboxamide](/img/structure/B4181873.png)

![1-[2-(4-biphenylyloxy)propanoyl]pyrrolidine](/img/structure/B4181896.png)